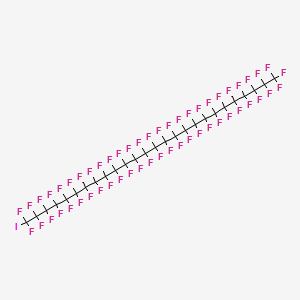

Tripentacontafluoro-26-iodohexacosane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tripentacontafluoro-26-iodohexacosane est un composé organique hautement fluoré de formule moléculaire C26F53I . Il se caractérise par la présence de 53 atomes de fluor et d’un atome d’iode liés à un squelette hexacosane. Ce composé est remarquable pour ses propriétés chimiques uniques, notamment sa grande stabilité thermique et sa résistance aux réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tripentacontafluoro-26-iodohexacosane implique généralement la fluoration de dérivés de l’hexacosane. Une méthode courante est la fluoration directe de l’hexacosane à l’aide de fluor élémentaire dans des conditions contrôlées. La réaction est effectuée dans un réacteur résistant au fluor à basse température pour éviter la décomposition .

Méthodes de production industrielle : La production industrielle du this compound implique un processus en plusieurs étapes. Dans un premier temps, l’hexacosane est iodé pour introduire l’atome d’iode. Ceci est suivi d’une série d’étapes de fluoration à l’aide d’agents fluorants tels que le trifluorure de cobalt (CoF3) ou le pentafluorure d’antimoine (SbF5). Le produit final est purifié par distillation ou recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le tripentacontafluoro-26-iodohexacosane subit principalement des réactions de substitution en raison de la présence de l’atome d’iode. Il peut également participer à des réactions de réduction et d’oxydation dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que l’azoture de sodium (NaN3) ou le cyanure de potassium (KCN) dans des solvants polaires comme le diméthylsulfoxyde (DMSO).

Réactions de réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Réactions d’oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés azotés ou cyanés, tandis que les réactions de réduction produisent généralement des composés déiodés .

4. Applications dans la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets d’une fluoration extensive sur les molécules organiques.

Biologie : Ses propriétés uniques le rendent utile dans le développement de biomolécules fluorées à des fins d’imagerie et de diagnostic.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d’administration de médicaments en raison de sa stabilité et de sa résistance à la dégradation métabolique.

Industrie : Il est utilisé dans la production de matériaux haute performance, notamment des polymères et des revêtements fluorés

Applications De Recherche Scientifique

Tripentacontafluoro-26-iodohexacosane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the effects of extensive fluorination on organic molecules.

Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: It is employed in the production of high-performance materials, including fluorinated polymers and coatings

Mécanisme D'action

Le mécanisme d’action du tripentacontafluoro-26-iodohexacosane est principalement lié à sa forte teneur en fluor. La fluoration extensive confère des propriétés électroniques uniques, ce qui le rend très résistant à la dégradation chimique et biologique. Cette résistance est due à la force des liaisons carbone-fluor, qui figurent parmi les plus fortes de la chimie organique. Les cibles moléculaires et les voies du composé sont encore à l’étude, mais sa stabilité et son inertie sont des facteurs clés dans ses applications .

Composés similaires :

Perfluorohexane (C6F14) : Un composé entièrement fluoré avec une stabilité similaire mais une chaîne carbonée beaucoup plus courte.

Iodoperfluorooctane (C8F17I) : Un autre composé perfluoré iodé avec une longueur de chaîne plus courte.

Iodure de perfluorooctyle (C8F17I) : Structure similaire mais avec moins d’atomes de fluor et une chaîne plus courte

Unicité : Le this compound se distingue par sa chaîne carbonée exceptionnellement longue et son haut degré de fluoration. Cette combinaison donne une stabilité thermique et une résistance aux réactions chimiques sans précédent, ce qui en fait un composé précieux pour des applications spécialisées dans divers domaines .

Comparaison Avec Des Composés Similaires

Perfluorohexane (C6F14): A fully fluorinated compound with similar stability but a much shorter carbon chain.

Iodoperfluorooctane (C8F17I): Another iodinated perfluorinated compound with a shorter chain length.

Perfluorooctyl iodide (C8F17I): Similar in structure but with fewer fluorine atoms and a shorter chain

Uniqueness: Tripentacontafluoro-26-iodohexacosane stands out due to its exceptionally long carbon chain and high degree of fluorination. This combination results in unparalleled thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .

Propriétés

Numéro CAS |

65975-15-7 |

|---|---|

Formule moléculaire |

C26F53I |

Poids moléculaire |

1446.1 g/mol |

Nom IUPAC |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane |

InChI |

InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80 |

Clé InChI |

JKPQYAMTJKRMMG-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.